

Physicochemical Properties of Sulfur Dioxide: A Technical Guide for Atmospheric Modeling

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Compound of Interest

Compound Name: Sulfur Dioxide

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Prepared for: Researchers and Scientists in Atmospheric Chemistry

Abstract

Sulfur dioxide (SO₂) is a pivotal atmospheric trace gas, acting as a primary precursor to sulfate aerosols, which significantly influence air quality, climate, and acid deposition.^{[1][2]} Accurate representation of SO₂'s atmospheric lifecycle in chemical transport and climate models is critically dependent on a precise understanding of its fundamental physicochemical properties. This technical guide provides an in-depth summary of the essential SO₂ properties for atmospheric modeling, including its general physical characteristics, vapor pressure, solubility, and key gas-phase and aqueous-phase reaction kinetics. Detailed protocols for benchmark experimental techniques used to determine these parameters are also presented, alongside graphical representations of its atmospheric reaction pathways and a typical experimental workflow.

Core Physicochemical Properties

A foundational dataset of physical properties is essential for modeling the transport and phase partitioning of SO₂. These properties govern its behavior in the atmosphere from the boundary layer to the stratosphere.

Table 1: General Physicochemical Properties of **Sulfur Dioxide**

Property	Value	Reference
Molecular Weight	64.06 g/mol	[3][4][5]
Boiling Point (at 1 atm)	-10 °C (263.15 K)	[3][4][5]
Melting Point (at 1 atm)	-72.7 °C (200.45 K)	[3][4]
Gas Density (at STP)	2.927 g/L	[3][4]
Liquid Density (at -10 °C)	1.434 g/mL	[3]
Critical Temperature	157.49 °C (430.64 K)	[5]

| Critical Pressure | 77.8 atm (7.884 MPa) |[5] |

Vapor Pressure

The vapor pressure of SO₂ is crucial for modeling its condensation and existence in liquid form under various atmospheric temperature and pressure conditions.[6] It is well-described by the Antoine equation, which relates vapor pressure (P) to temperature (T).

$$\log_{10}(P) = A - (B / (T + C))$$

- P = vapor pressure in bar
- T = temperature in Kelvin (K)
- A, B, C = Antoine coefficients

Table 2: Antoine Equation Parameters for **Sulfur Dioxide** Vapor Pressure

Temperature Range (K)	A	B	C	Reference
177.7 - 263.15	3.48586	668.225	-72.252	[1]

| 263.15 - 414.9 | 4.37798 | 966.575 | -42.071 |[1] |

Solubility in Water (Henry's Law)

The partitioning of SO₂ between the gas and aqueous phases (e.g., cloud droplets, fog, and aerosols) is governed by its solubility, described by Henry's Law.^{[7][8]} This equilibrium is highly temperature-dependent and is a critical parameter for modeling wet deposition and aqueous-phase oxidation.^{[7][8][9]}

The temperature dependence of the Henry's Law constant (k_H) can be expressed using the van 't Hoff equation:

$$k_H(T) = k^{\circ}H \cdot \exp\left(\frac{\Delta H_{\text{sol}}}{R} \cdot \left(\frac{1}{T} - \frac{1}{T^{\circ}}\right)\right)$$

- k_H(T) = Henry's Law constant at temperature T
- k[°]H = Henry's Law constant at standard temperature T[°] (298.15 K)
- ΔH_{sol} / R = Temperature dependence parameter (often expressed as d(ln(k_H))/d(1/T)) in K
- R = Universal gas constant

Table 3: Henry's Law Constants for SO₂ in Water

Parameter	Value	Unit	Reference
k [°] H (at 298.15 K)	1.23	mol·kg ⁻¹ ·bar ⁻¹	[4]

| Temperature Dependence (d(ln(k_H))/d(1/T)) | 3100 | K |^[10] |

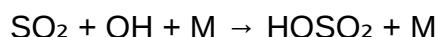
Note: In aqueous solution, dissolved SO₂ forms sulfurous acid (H₂SO₃), which subsequently dissociates into bisulfite (HSO₃⁻) and sulfite (SO₃²⁻). This reactivity increases the effective solubility of SO₂, particularly at higher pH values.^{[1][8]}

Atmospheric Reaction Kinetics

The atmospheric lifetime of SO₂ is primarily determined by its oxidation rate to sulfuric acid (H₂SO₄) and subsequently sulfate aerosols. This transformation occurs through both gas-phase and aqueous-phase pathways.

Gas-Phase Oxidation

The dominant gas-phase oxidation pathway for SO₂ during the daytime is its reaction with the hydroxyl radical (OH).[11][12] This is a termolecular association reaction, meaning its rate is dependent on the pressure and nature of the third body molecule (M), typically N₂ or O₂ in the atmosphere.[11][13]



The HOSO₂ radical product reacts rapidly with O₂ to form sulfur trioxide (SO₃), which then reacts with water vapor to produce sulfuric acid (H₂SO₄).[4][13]



The effective second-order rate constant for the initial reaction with OH is pressure and temperature-dependent. At low pressures, the reaction exhibits third-order kinetics, while at high pressures (like those in the lower troposphere), it approaches second-order kinetics.[11][13]

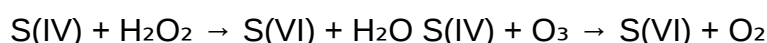
Table 4: Key Gas-Phase Reaction Rate Constants for SO₂

Reaction	Rate Constant (k) at 298 K	Conditions	Reference
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| SO₂ + OH (+M) → HOSO₂ (+M) | 1.25 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | High-pressure limit |[10][11][13] |

Aqueous-Phase Oxidation

Within cloud droplets, fog, and aqueous aerosols, the oxidation of dissolved SO₂ (collectively termed S(IV)) can be significantly faster than in the gas phase.[14][15] The primary oxidants are dissolved hydrogen peroxide (H₂O₂) and ozone (O₃).[14][16]



The reaction with H₂O₂ is particularly efficient at the acidic pH values typical of atmospheric water (pH < 5) and is largely pH-independent above pH 2.[16] Conversely, the reaction rate

with O_3 is strongly pH-dependent, becoming more significant at higher pH levels.[16]

Table 5: Key Aqueous-Phase Reaction Rate Constants for SO_2

Reaction	Rate Expression	pH Range	Reference
$S(IV) + H_2O_2$	$k[H^+][H_2O_2][HSO_3^-]$	> 2	

| $S(IV) + O_3$ | $(k_0[SO_2 \cdot H_2O] + k_1[HSO_3^-] + k_2[SO_3^{2-}])[O_3]$ | Variable | |

Note: The rate constants k , k_0 , k_1 , and k_2 are specific to the individual reactions and have their own temperature dependencies. The speciation of $S(IV)$ into $SO_2 \cdot H_2O$, HSO_3^- , and SO_3^{2-} is pH-dependent.

Experimental Protocols

Accurate kinetic and thermodynamic data are derived from specialized laboratory experiments. The following sections detail the methodologies for two common techniques used to study the atmospheric reactions of SO_2 .

Gas-Phase Kinetics: Flash Photolysis-Resonance Fluorescence (FP-RF)

The Flash Photolysis-Resonance Fluorescence (FP-RF) technique is a highly sensitive method used to measure the rate constants of gas-phase reactions, such as $SO_2 + OH$, over a wide range of temperatures and pressures.[3]

Methodology:

- **Radical Generation (Pump):** A high-intensity pulse of ultraviolet light from a flash lamp or an excimer laser (the "flash") photolyzes a precursor molecule (e.g., H_2O or HNO_3) within a temperature-controlled reaction cell to produce a sudden, uniform concentration of OH radicals.[3]
- **Reactant Introduction:** A stable flow of reactant gas (SO_2) and a buffer gas (e.g., He , N_2) is maintained through the reaction cell. The concentrations of all gases are precisely controlled.

- **Radical Detection (Probe):** The concentration of OH radicals is monitored over time following the photolysis flash. This is achieved by resonance fluorescence. A resonance lamp emits light at a wavelength that specifically excites OH radicals (around 308 nm). The excited radicals then fluoresce, emitting light in all directions.^[3]
- **Signal Measurement:** A photomultiplier tube (PMT), positioned perpendicular to both the photolysis and resonance lamp beams, detects the fluorescence signal. The intensity of this signal is directly proportional to the OH radical concentration.
- **Kinetic Analysis:** The decay of the fluorescence signal is recorded over a timescale of milliseconds. In the presence of excess SO₂, the decay follows pseudo-first-order kinetics. By measuring the decay rate at various SO₂ concentrations, the second-order rate constant for the reaction can be determined from the slope of a plot of the pseudo-first-order rate constant versus SO₂ concentration.

Aqueous-Phase Kinetics: Stopped-Flow Spectrophotometry

The stopped-flow technique is used to study the kinetics of fast reactions in solution, such as the oxidation of aqueous SO₂ by H₂O₂ or O₃, on a millisecond timescale.^{[11][12][13][16]}

Methodology:

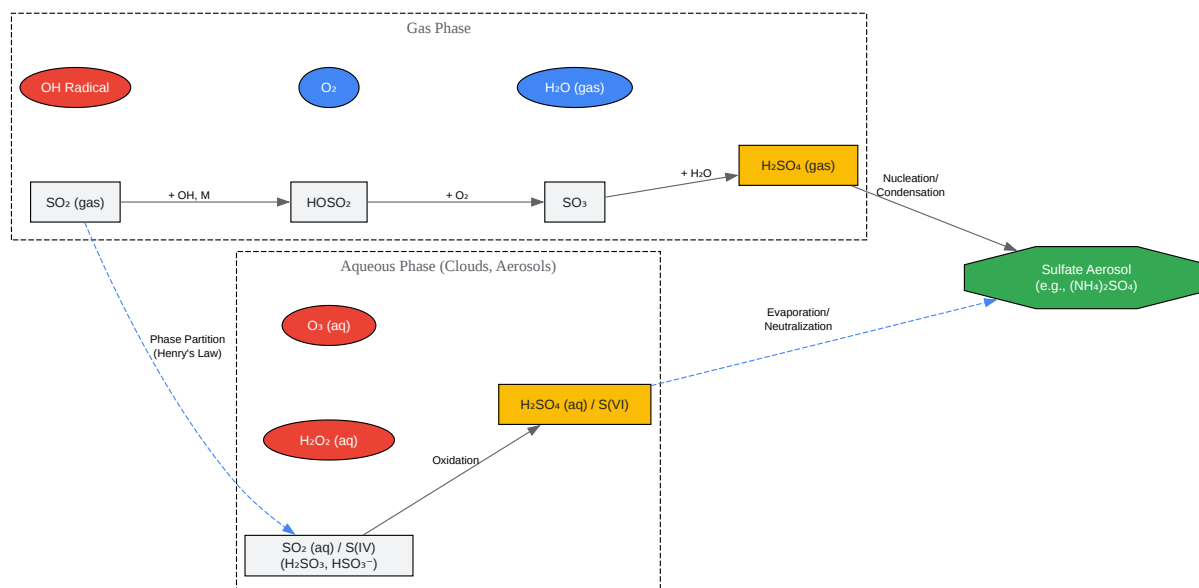
- **Reagent Preparation:** Two separate solutions are prepared. For example, one syringe contains an aqueous solution of SO₂ (buffered to a specific pH), and the second syringe contains a solution of the oxidant (e.g., H₂O₂).
- **Rapid Mixing:** The two solutions are held in drive syringes. A pneumatic or motor-driven ram simultaneously and rapidly pushes the plungers of both syringes, forcing the solutions through a high-efficiency mixer.^{[11][16]} This ensures that mixing is complete within a few milliseconds.
- **Flow and Observation:** The newly mixed solution flows into an observation cell, which is positioned in the light path of a spectrophotometer. As the solution flows, it displaces the previously reacted solution into a stopping syringe.^[12]

- **Flow Stoppage and Data Acquisition:** When the plunger of the stopping syringe hits a block, the flow instantaneously ceases.[\[12\]](#)[\[13\]](#) This action triggers a data acquisition system to begin recording. At this moment, the solution in the observation cell is only a few milliseconds old.
- **Spectroscopic Monitoring:** The progress of the reaction is monitored by measuring the change in absorbance or fluorescence of a reactant or product at a specific wavelength as a function of time.[\[16\]](#)
- **Kinetic Analysis:** The resulting curve of absorbance versus time is analyzed to determine the reaction rate. By varying the concentrations of the reactants and fitting the data to appropriate rate laws (e.g., zero, first, or second order), the rate constant for the reaction is determined.[\[6\]](#)[\[12\]](#)

Visualizations

Atmospheric Transformation Pathways of SO₂

The following diagram illustrates the primary pathways for the conversion of **sulfur dioxide** into sulfuric acid and sulfate aerosol in the atmosphere.

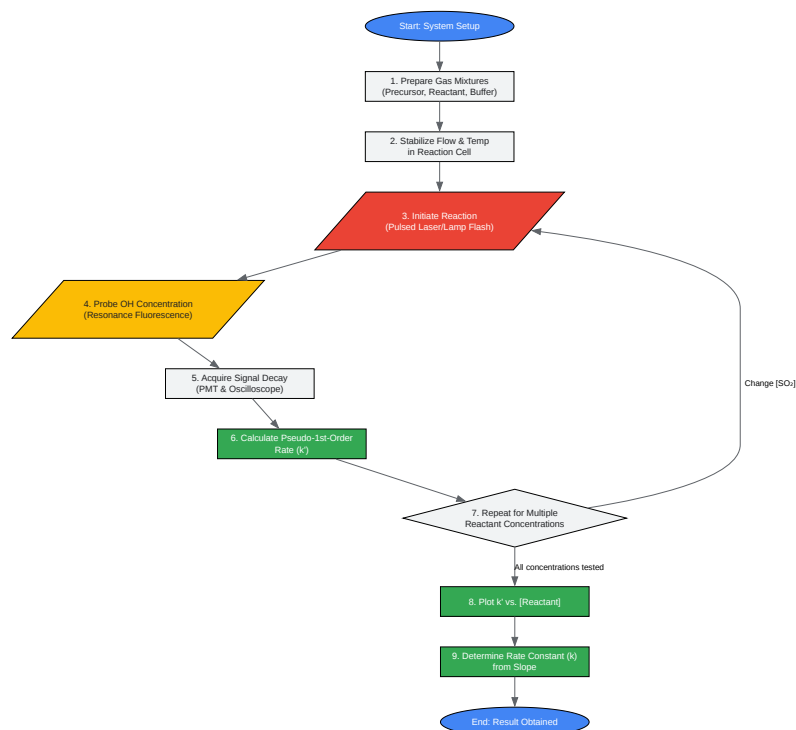


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Atmospheric transformation pathways of **sulfur dioxide**.

Experimental Workflow: Flash Photolysis-Resonance Fluorescence

The diagram below outlines the sequential workflow for determining a gas-phase reaction rate constant using the FP-RF technique.



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Experimental workflow for the FP-RF technique.

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